
1,1'-(Dodecane-6,7-diylidene)dihydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dodecane-6,7-diylidene)dihydrazine is an organic compound with the molecular formula C12H26N4 It is characterized by the presence of two hydrazone groups attached to a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-6,7-diylidene)dihydrazine typically involves the reaction of 6,7-dodecanedione with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrazone product. The general reaction scheme is as follows:
6,7-Dodecanedione+Hydrazine→1,1’-(Dodecane-6,7-diylidene)dihydrazine
Industrial Production Methods
Industrial production of 1,1’-(Dodecane-6,7-diylidene)dihydrazine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dodecane-6,7-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to amines.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedione oxides, while reduction can produce dodecane diamines.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dodecane-6,7-diylidene)dihydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(Dodecane-6,7-diylidene)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Hexane-2,3-diylidene)dihydrazine
- 1,1’-(Octane-4,5-diylidene)dihydrazine
- 1,1’-(Decane-5,6-diylidene)dihydrazine
Uniqueness
1,1’-(Dodecane-6,7-diylidene)dihydrazine is unique due to its longer carbon chain, which can influence its physical and chemical properties
Eigenschaften
CAS-Nummer |
58671-11-7 |
|---|---|
Molekularformel |
C12H26N4 |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
7-hydrazinylidenedodecan-6-ylidenehydrazine |
InChI |
InChI=1S/C12H26N4/c1-3-5-7-9-11(15-13)12(16-14)10-8-6-4-2/h3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
HUFVDDNJNPMEAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=NN)C(=NN)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






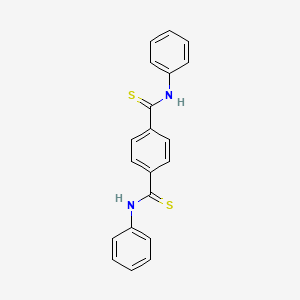
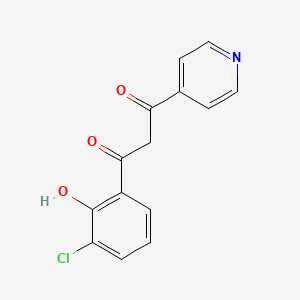
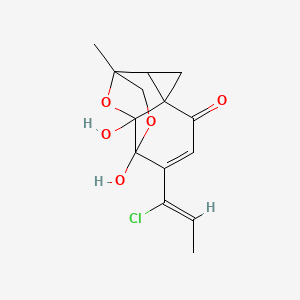
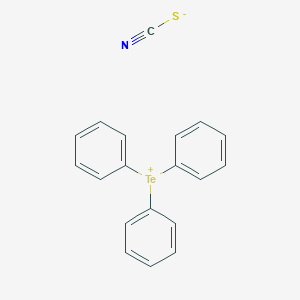


![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
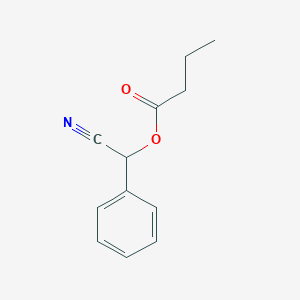
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
